

# Synthesis of 6-Chloro-7-methylchromone: An Application Note and Detailed Protocol

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## Compound of Interest

Compound Name: 6-Chloro-7-methylchromone

CAS No.: 67029-84-9

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## Abstract

This document provides a comprehensive guide to the synthesis of **6-Chloro-7-methylchromone**, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. The chromone scaffold is a privileged structure in numerous biologically active molecules, and the specific substitution pattern of this target molecule makes it an interesting candidate for further investigation in drug discovery programs. This guide details a robust two-step synthetic pathway, commencing with the preparation of the key intermediate, 5-Chloro-2-hydroxy-4-methylacetophenone, followed by a Vilsmeier-Haack cyclization to yield the final product. The protocol includes in-depth explanations of the reaction mechanisms, step-by-step experimental procedures, purification techniques, and methods for structural characterization.

## Introduction

Chromones (4H-1-benzopyran-4-ones) are a class of oxygen-containing heterocyclic compounds that form the core structure of various natural products, most notably flavonoids. The rigid bicyclic system of chromones has been identified as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets. Consequently, chromone derivatives have been shown to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antioxidant properties. The title

compound, **6-Chloro-7-methylchromone**, incorporates a halogen and a methyl group on the benzene ring, modifications that can significantly influence its physicochemical properties and biological activity. This application note provides a detailed and reliable protocol for the synthesis of this compound, designed for researchers in organic synthesis and medicinal chemistry.

## Proposed Synthetic Pathway

The synthesis of **6-Chloro-7-methylchromone** is proposed to proceed via a two-step sequence, starting from the commercially available 4-chloro-3-methylphenol.

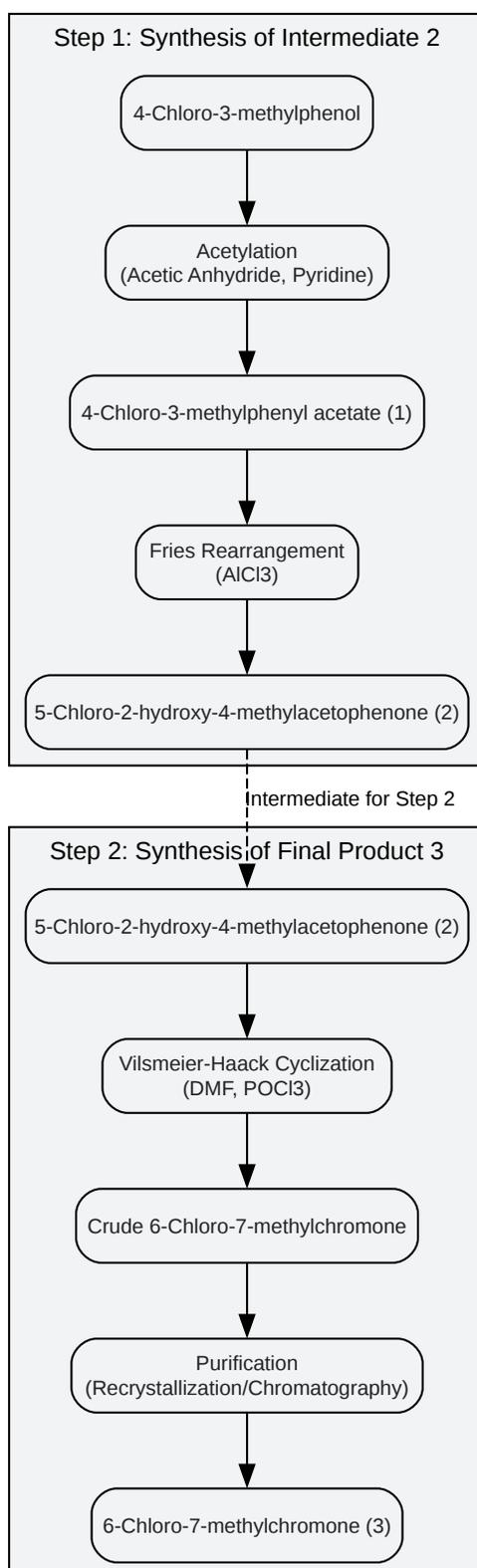
### Step 1: Synthesis of 5-Chloro-2-hydroxy-4-methylacetophenone (Intermediate 2)

The first step involves the introduction of an acetyl group onto the phenolic starting material. This can be efficiently achieved through a Fries rearrangement of the corresponding acetate ester. The phenol is first acetylated to form 4-chloro-3-methylphenyl acetate (1). This ester is then subjected to a Lewis acid-catalyzed Fries rearrangement, which involves the migration of the acetyl group to the ortho position of the hydroxyl group to yield 5-Chloro-2-hydroxy-4-methylacetophenone (2). The ortho-selectivity is crucial for the subsequent cyclization step.<sup>[1]</sup>  
<sup>[2]</sup>

### Step 2: Vilsmeier-Haack Cyclization to **6-Chloro-7-methylchromone** (Final Product 3)

The second step is the formation of the chromone ring from the 2-hydroxyacetophenone intermediate. The Vilsmeier-Haack reaction is a highly effective method for this transformation.<sup>[3][4][5]</sup> The reaction of 5-Chloro-2-hydroxy-4-methylacetophenone (2) with a Vilsmeier reagent (prepared from dimethylformamide (DMF) and an activating agent like phosphorus oxychloride or phthaloyl dichloride) provides the final product, **6-Chloro-7-methylchromone** (3). The mechanism involves the formation of an enamine intermediate, followed by intramolecular cyclization and subsequent elimination to form the aromatic chromone ring.<sup>[5][6]</sup>

## Experimental Workflow Diagram



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Caption: Overall workflow for the synthesis of **6-Chloro-7-methylchromone**.

## Detailed Experimental Protocol

### Materials and Reagents

Reagent/Material	Molecular Formula	Molar Mass (g/mol)	Supplier	Notes
4-Chloro-3-methylphenol	C <sub>7</sub> H <sub>7</sub> ClO	142.58	e.g., Sigma-Aldrich	Starting material
Acetic Anhydride	C <sub>4</sub> H <sub>6</sub> O <sub>3</sub>	102.09	e.g., Sigma-Aldrich	Reagent for acetylation
Pyridine	C <sub>5</sub> H <sub>5</sub> N	79.10	e.g., Sigma-Aldrich	Base and solvent for acetylation
Aluminum Chloride (anhydrous)	AlCl <sub>3</sub>	133.34	e.g., Sigma-Aldrich	Lewis acid for Fries rearrangement
Dichloromethane (anhydrous)	CH <sub>2</sub> Cl <sub>2</sub>	84.93	e.g., Sigma-Aldrich	Solvent
Hydrochloric Acid (concentrated)	HCl	36.46	e.g., Fisher Scientific	For work-up
Dimethylformamide (DMF, anhydrous)	C <sub>3</sub> H <sub>7</sub> NO	73.09	e.g., Sigma-Aldrich	Reagent for Vilsmeier-Haack
Phosphorus Oxychloride	POCl <sub>3</sub>	153.33	e.g., Sigma-Aldrich	Reagent for Vilsmeier-Haack
Ethyl Acetate	C <sub>4</sub> H <sub>8</sub> O <sub>2</sub>	88.11	e.g., Fisher Scientific	Extraction solvent
Hexanes	C <sub>6</sub> H <sub>14</sub>	86.18	e.g., Fisher Scientific	Solvent for recrystallization/chromatography
Sodium Sulfate (anhydrous)	Na <sub>2</sub> SO <sub>4</sub>	142.04	e.g., Sigma-Aldrich	Drying agent

## Step 1: Synthesis of 5-Chloro-2-hydroxy-4-methylacetophenone (2)

### Part A: Acetylation of 4-Chloro-3-methylphenol (1)

- In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-3-methylphenol (14.25 g, 0.1 mol) in pyridine (50 mL) and cool the mixture in an ice bath.
- Slowly add acetic anhydride (11.2 mL, 0.12 mol) dropwise to the stirred solution.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
- Pour the reaction mixture into 200 mL of ice-cold water and stir until the product precipitates.
- Collect the solid product by vacuum filtration, wash thoroughly with water, and dry to obtain 4-chloro-3-methylphenyl acetate (1).

### Part B: Fries Rearrangement

- In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, place anhydrous aluminum chloride (26.7 g, 0.2 mol) and anhydrous dichloromethane (100 mL).
- Slowly add the 4-chloro-3-methylphenyl acetate (1) (18.45 g, 0.1 mol) in portions to the stirred suspension.
- After the addition, heat the reaction mixture to reflux (approximately 40 °C) for 3 hours.
- Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL).
- Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
- Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate or by column chromatography on silica gel to afford pure 5-Chloro-2-hydroxy-4-methylacetophenone (2).

## Step 2: Synthesis of 6-Chloro-7-methylchromone (3)

- In a 250 mL three-necked flask fitted with a dropping funnel, a magnetic stirrer, and a calcium chloride guard tube, place anhydrous dimethylformamide (DMF) (25 mL) and cool it in an ice bath to 0 °C.
- Slowly add phosphorus oxychloride (POCl<sub>3</sub>) (9.2 mL, 0.1 mol) dropwise to the DMF with constant stirring, maintaining the temperature below 10 °C. This forms the Vilsmeier reagent.
- After the addition, stir the mixture at room temperature for 30 minutes.
- Dissolve 5-Chloro-2-hydroxy-4-methylacetophenone (2) (9.23 g, 0.05 mol) in anhydrous DMF (25 mL) and add this solution dropwise to the prepared Vilsmeier reagent.
- Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and pour it carefully onto crushed ice (200 g).
- Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
- A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with water.
- Purify the crude **6-Chloro-7-methylchromone** by recrystallization from ethanol or by column chromatography on silica gel using a hexanes-ethyl acetate gradient to yield the pure product (3).

## Characterization of 6-Chloro-7-methylchromone (3)

The structure of the synthesized **6-Chloro-7-methylchromone** should be confirmed by standard spectroscopic methods.

- $^1\text{H}$  NMR (Nuclear Magnetic Resonance): The spectrum is expected to show signals for the aromatic protons on both the benzene and pyrone rings, as well as a singlet for the methyl group. The chemical shifts and coupling constants will be characteristic of the chromone structure.[7]
- $^{13}\text{C}$  NMR: The spectrum should display distinct signals for all carbon atoms in the molecule, including the carbonyl carbon of the pyrone ring, which typically appears in the range of 170-180 ppm.
- IR (Infrared) Spectroscopy: A strong absorption band characteristic of the  $\alpha,\beta$ -unsaturated ketone carbonyl group is expected in the region of 1630-1660  $\text{cm}^{-1}$ . Other bands corresponding to C=C stretching of the aromatic rings and C-H bonds will also be present.[7]
- Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **6-Chloro-7-methylchromone** ( $\text{C}_{10}\text{H}_7\text{ClO}_2$ , MW: 194.61 g/mol). The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observable.[8]

## Safety and Handling

- All manipulations should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
- Pyridine, acetic anhydride, phosphorus oxychloride, and aluminum chloride are corrosive and moisture-sensitive. Handle them with care.
- The Fries rearrangement can be exothermic. Careful control of the addition rate and temperature is necessary.
- Dichloromethane and DMF are hazardous solvents. Avoid inhalation and skin contact.

- Consult the Safety Data Sheets (SDS) for all chemicals before use.

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